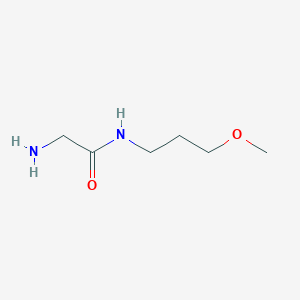
2-amino-N-(3-methoxypropyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-amino-N-(3-methoxypropyl)acetamide is a useful research compound. Its molecular formula is C6H14N2O2 and its molecular weight is 146.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Chemistry
In organic chemistry, 2-Amino-N-(3-methoxypropyl)acetamide serves as a building block for synthesizing more complex molecules. Its unique structure allows for various chemical modifications, facilitating the development of novel compounds.
Biology
The compound is utilized in biochemical studies to investigate enzyme-substrate interactions and protein-ligand binding. It has been shown to interact with various biological macromolecules, influencing metabolic pathways and cellular functions.
Medicine
Research into the therapeutic potential of this compound is ongoing, particularly in drug development. Its structural features suggest potential applications in treating neurodegenerative diseases by modulating neurotransmitter systems and enzyme activities .
Industry
In industrial applications, this compound is used in producing specialty chemicals and intermediates for various processes. Its properties make it suitable for developing materials with specific functionalities.
Antimicrobial Activity
A study indicated that acetamides with similar structures exhibited significant antimicrobial activity against various bacterial strains. The presence of an amino group was crucial for enhancing interactions with bacterial cell wall synthesis enzymes .
Anticancer Potential
Research into structurally related compounds has revealed promising anticancer properties. For instance, derivatives have shown low micromolar IC50 values against cancer cell lines such as HCT-116 and MCF-7, suggesting that this compound may exhibit similar effects due to its structural features .
Neuroprotective Effects
Some studies have explored the neuroprotective potential of amides similar to this compound. These compounds were found to modulate neurotransmitter systems, indicating a possible role in treating neurodegenerative diseases .
Eigenschaften
Molekularformel |
C6H14N2O2 |
|---|---|
Molekulargewicht |
146.19 g/mol |
IUPAC-Name |
2-amino-N-(3-methoxypropyl)acetamide |
InChI |
InChI=1S/C6H14N2O2/c1-10-4-2-3-8-6(9)5-7/h2-5,7H2,1H3,(H,8,9) |
InChI-Schlüssel |
UDYARYSBXUEHAW-UHFFFAOYSA-N |
Kanonische SMILES |
COCCCNC(=O)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















